molecular formula C3H7ClF3NO B2911780 2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride CAS No. 1196154-75-2

2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride

Cat. No.: B2911780
CAS No.: 1196154-75-2
M. Wt: 165.54
InChI Key: HIRRLLQTXSVEDV-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride is an organic compound with the molecular formula C3H7ClF3NO. It is typically found as a white solid or crystalline powder and is soluble in water, ethanol, and chloroform . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride generally involves the following steps :

    Synthesis of 2-Amino-3,3,3-trifluoropropan-1-OL: This is achieved through a chemical reaction that introduces the trifluoromethyl group into the propanol structure.

    Reaction with Hydrochloric Acid: The synthesized 2-Amino-3,3,3-trifluoropropan-1-OL is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride has several applications in scientific research :

    Chemistry: It is used as a chiral catalyst in organic synthesis to produce enantiomerically pure compounds.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: This compound is investigated for its potential use in developing pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with .

Comparison with Similar Compounds

2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride can be compared with other similar compounds such as :

    2-Amino-3,3,3-trifluoropropan-1-OL: The non-hydrochloride form, which lacks the hydrochloride salt but has similar chemical properties.

    2-Amino-3,3,3-trifluoropropan-1-OL hydrobromide: Similar to the hydrochloride form but with a hydrobromide salt, which may have different solubility and reactivity.

    2-Amino-3,3,3-trifluoropropan-1-OL sulfate: Another salt form that can be used in different chemical environments.

The uniqueness of this compound lies in its trifluoromethyl group and its ability to form stable salts, which enhance its solubility and reactivity in various applications.

Properties

IUPAC Name

2-amino-3,3,3-trifluoropropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(7)1-8;/h2,8H,1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRRLLQTXSVEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-75-2
Record name 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride
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